molecular formula C19H16ClNO5S3 B5121939 [2-chloro-6-methoxy-4-[(Z)-[3-(3-methylphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] methanesulfonate

[2-chloro-6-methoxy-4-[(Z)-[3-(3-methylphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] methanesulfonate

Cat. No.: B5121939
M. Wt: 470.0 g/mol
InChI Key: IUXKOZFEBFXQPM-YBEGLDIGSA-N
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Description

[2-chloro-6-methoxy-4-[(Z)-[3-(3-methylphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] methanesulfonate is a complex organic compound with a unique structure that includes a thiazolidinone ring, a methanesulfonate group, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-chloro-6-methoxy-4-[(Z)-[3-(3-methylphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] methanesulfonate typically involves multiple steps:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the Methanesulfonate Group: This step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Substitution Reactions: The final compound is obtained by introducing the chloro and methoxy groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.

    Reduction: Reduction reactions can occur at the carbonyl group in the thiazolidinone ring.

    Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides and sulfones.

    Reduction: Products may include alcohols and amines.

    Substitution: Products depend on the nucleophile used but can include various substituted derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology and Medicine

    Drug Development: Due to its unique structure, the compound may have potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules.

Industry

    Material Science: The compound may find applications in the development of new materials with specific properties.

    Agriculture: It could be used in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of [2-chloro-6-methoxy-4-[(Z)-[3-(3-methylphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] methanesulfonate involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The methanesulfonate group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • [2-chloro-6-methoxy-4-[(Z)-[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl]phenyl] methanesulfonate
  • [2-chloro-6-methoxy-4-[(Z)-[3-(3-methylphenyl)-4-oxo-2-oxo-1,3-thiazolidin-5-ylidene]methyl]phenyl] methanesulfonate

Uniqueness

The presence of the methanesulfonate group and the specific substitution pattern on the phenyl ring make [2-chloro-6-methoxy-4-[(Z)-[3-(3-methylphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] methanesulfonate unique compared to similar compounds. This uniqueness may translate to distinct biological activities and chemical reactivity.

Properties

IUPAC Name

[2-chloro-6-methoxy-4-[(Z)-[3-(3-methylphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO5S3/c1-11-5-4-6-13(7-11)21-18(22)16(28-19(21)27)10-12-8-14(20)17(15(9-12)25-2)26-29(3,23)24/h4-10H,1-3H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXKOZFEBFXQPM-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Cl)OS(=O)(=O)C)OC)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)Cl)OS(=O)(=O)C)OC)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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